![molecular formula C8H9ClN2O B1530766 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine CAS No. 1547048-63-4](/img/structure/B1530766.png)

4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine

Descripción general

Descripción

4-Chloro-2-methyl-5H,7H,8H-pyrano [4,3-d]pyrimidine is a useful chemical reagent .

Synthesis Analysis

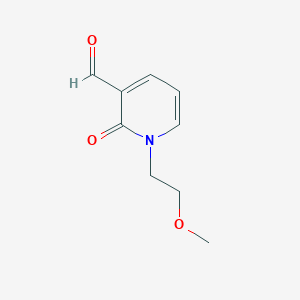

The synthesis of a novel series of pyrano [2,3- d ]pyrimidine-2,4-dione analogues has been reported . The synthesis involved treating cyclic compounds containing an active methylene group with thiophen-2-carbaldehyde and malononitrile in a solution of water:ethanol (1:1 ratio) as a three-component system for 2 hours .Molecular Structure Analysis

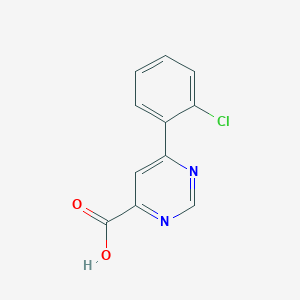

The molecular formula of 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is C8H9ClN2O . The InChI code is 1S/C8H9ClN2O/c1-5-10-7-2-3-12-4-6(7)8(9)11-5/h2-4H2,1H3 .Physical And Chemical Properties Analysis

The molecular weight of 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine is 184.62 g/mol . It is a solid at room temperature .Aplicaciones Científicas De Investigación

Anti-Inflammatory Applications

Pyrimidines, the class of compounds to which 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine belongs, have been found to exhibit a range of pharmacological effects including anti-inflammatory properties . They inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .

Antioxidant Properties

Pyrimidines also display antioxidant effects . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.

Antibacterial and Antiviral Applications

These compounds have been found to possess antibacterial and antiviral properties . This makes them potential candidates for the development of new drugs to combat bacterial and viral infections.

Antifungal and Antituberculosis Applications

In addition to their antibacterial and antiviral properties, pyrimidines also exhibit antifungal and antituberculosis effects . This suggests potential applications in the treatment of fungal infections and tuberculosis.

Anticancer Applications

Pyrrolo[2,3-d]pyrimidine derivatives, which include 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine, have shown promising in vitro anticancer effects against several human cancer cell lines . For example, certain compounds were found to be active against MCF7 (a breast cancer cell line), HePG2 (a liver cancer cell line), and PACA2 (a pancreatic cancer cell line) .

Apoptosis Induction

Certain pyrrolo[2,3-d]pyrimidine derivatives have been found to induce apoptosis, a type of programmed cell death, in cancer cells . This is a crucial mechanism in cancer treatment, as it can lead to the elimination of cancer cells without causing damage to healthy cells.

Synthesis of New Compounds

4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine can serve as a building block in the synthesis of new compounds . This opens up possibilities for the development of new drugs with improved properties.

Structure-Activity Relationship (SAR) Studies

The structure of 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine allows for detailed SAR studies . These studies can provide valuable insights into the relationship between the structure of a compound and its pharmacological activity, guiding the design of new drugs with enhanced efficacy and reduced toxicity.

Mecanismo De Acción

Mode of Action

Related compounds with a pyrano[2,3-d]pyrimidine scaffold have been found to interact with the amino acids present in the active site of certain enzymes .

Biochemical Pathways

Compounds with similar structures have been found to interact with enzymes involved in dna repair mechanisms, potentially affecting these pathways .

Result of Action

The molecular and cellular effects of 4-Chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine’s action are currently unknown due to the lack of research on this specific compound .

Action Environment

Factors such as temperature, pH, and the presence of other compounds could potentially affect its activity .

Safety and Hazards

Propiedades

IUPAC Name |

4-chloro-2-methyl-7,8-dihydro-5H-pyrano[4,3-d]pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c1-5-10-7-2-3-12-4-6(7)8(9)11-5/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWFGVPAIGANNAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(COCC2)C(=N1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1530685.png)

![(1R)-2-chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1530690.png)

![{5H,7H,8H-pyrano[4,3-d]pyrimidin-2-yl}methanamine](/img/structure/B1530702.png)